molecular formula C17H20ClN7 B12401812 Rovadicitinib hydrochloride

Rovadicitinib hydrochloride

Cat. No.: B12401812
M. Wt: 357.8 g/mol
InChI Key: KLAHQIDMOPNKAN-PFEQFJNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rovadicitinib hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed in the available literature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Rovadicitinib hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs .

Scientific Research Applications

Rovadicitinib hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Rovadicitinib hydrochloride exerts its effects by inhibiting the activity of Janus kinase and Rho-associated protein kinase. This inhibition disrupts the JAK-STAT signaling pathway, leading to reduced cell proliferation, increased apoptosis, and decreased production of inflammatory cytokines. The molecular targets of this compound include JAK2, STAT3, and STAT5 .

Comparison with Similar Compounds

Similar Compounds

    Ruxolitinib: Another JAK inhibitor used to treat myelofibrosis and polycythemia vera.

    Tofacitinib: A JAK inhibitor used to treat rheumatoid arthritis and other autoimmune diseases.

    Baricitinib: A JAK inhibitor used to treat rheumatoid arthritis.

Uniqueness of Rovadicitinib Hydrochloride

This compound is unique due to its dual inhibition of both JAK and ROCK, which provides a broader range of therapeutic effects compared to other JAK inhibitors. This dual inhibition allows for more effective suppression of the JAK-STAT signaling pathway and related cellular processes .

Properties

Molecular Formula

C17H20ClN7

Molecular Weight

357.8 g/mol

IUPAC Name

(3R)-3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-3-cyclopentylpropanenitrile;hydrochloride

InChI

InChI=1S/C17H19N7.ClH/c18-7-5-14(11-3-1-2-4-11)24-9-13(16(19)23-24)15-12-6-8-20-17(12)22-10-21-15;/h6,8-11,14H,1-5H2,(H2,19,23)(H,20,21,22);1H/t14-;/m1./s1

InChI Key

KLAHQIDMOPNKAN-PFEQFJNWSA-N

Isomeric SMILES

C1CCC(C1)[C@@H](CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3.Cl

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3.Cl

Origin of Product

United States

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